Epofolate

Description

Properties

CAS No. |

958646-17-8 |

|---|---|

Molecular Formula |

C67H92N16O22S3 |

Molecular Weight |

1569.7 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1 |

InChI Key |

TURJYGRXEJIBGT-OCOMGVANSA-N |

SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C |

Canonical SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Code name: BMS753493; BMS-753493; BMS 753493. |

Origin of Product |

United States |

Foundational & Exploratory

Epofolate (BMS-753493): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epofolate (BMS-753493) is a novel, first-in-class targeted chemotherapeutic agent that conjugates a potent epothilone analog, BMS-748285, with folic acid. This design leverages the overexpression of the folate receptor (FR) on the surface of various cancer cells to achieve targeted delivery of the cytotoxic payload. This technical guide provides an in-depth exploration of the mechanism of action of Epofolate, supported by preclinical and clinical data. It details the targeted binding and internalization process, the intracellular release of the active epothilone, and its subsequent impact on microtubule dynamics, leading to cell cycle arrest and apoptosis. This document also includes synthesized experimental protocols for key assays and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

The selective targeting of cancer cells while sparing healthy tissues remains a central goal in oncology drug development. One promising strategy involves exploiting the differential expression of cell surface receptors between malignant and normal cells. The folate receptor (FR), particularly the alpha isoform (FRα), is a glycoprotein that is frequently overexpressed in a variety of solid tumors, including ovarian, lung, breast, and renal cancers, while its expression in normal tissues is highly restricted.[1][2] This differential expression profile makes the FR an attractive target for the delivery of cytotoxic agents.

Epofolate (BMS-753493) was developed as a folate-drug conjugate to capitalize on this therapeutic window.[1] It comprises a folic acid moiety for targeting, linked to the potent microtubule-stabilizing agent BMS-748285, an analog of epothilone.[3][4] Epothilones represent a class of cytotoxic compounds that, like taxanes, induce cell death by interfering with microtubule function, but have demonstrated efficacy in taxane-resistant tumor models.[1] The core concept behind Epofolate is to utilize the high affinity of folic acid for the FR to facilitate the internalization of the conjugated epothilone specifically into cancer cells, thereby concentrating the cytotoxic effect at the tumor site and potentially reducing systemic toxicity.[1]

Core Mechanism of Action

The mechanism of action of Epofolate can be dissected into a multi-step process, beginning with targeted binding to the cancer cell surface and culminating in the induction of apoptosis.

Folate Receptor-Mediated Targeting and Internalization

The primary and initiating step in Epofolate's mechanism is the high-affinity binding of its folic acid component to the folate receptor on the surface of cancer cells.[5] Following binding, the Epofolate-FR complex is internalized into the cell via endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[6] This targeted uptake is a critical feature of Epofolate's design, intended to selectively deliver the cytotoxic payload to FR-positive tumors.[1]

Intracellular Drug Release

Once inside the cell within the endosome, the acidic environment facilitates the cleavage of the linker connecting the folic acid moiety to the epothilone analog, BMS-748285.[6] This releases the active cytotoxic agent into the cytoplasm, where it can engage its intracellular target.

Microtubule Stabilization and Mitotic Arrest

The released epothilone analog, BMS-748285, acts as a potent microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[5] This disruption of normal microtubule dynamics has profound consequences for cellular function, particularly during cell division. The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cell.[7]

The selectivity of Epofolate is underscored by preclinical studies demonstrating its potent cytotoxicity in FR-positive human tumor cells, an effect that is abolished in the presence of excess free folic acid.[1] Furthermore, the agent was shown to be inactive against FR-negative cells.[1]

Caption: Signaling pathway of Epofolate (BMS-753493) from receptor binding to apoptosis.

Preclinical Data

Preclinical studies provided the foundational evidence for the targeted mechanism of action and antitumor activity of Epofolate.

In Vitro Cytotoxicity

Epofolate demonstrated potent cytotoxic activity against a panel of FR-positive human tumor cell lines, including the KB (nasopharyngeal) and IGROV (ovarian) models.[1] A critical finding from these in vitro studies was that the cytotoxic effect of Epofolate could be completely blocked by the co-incubation with an excess of free folic acid, confirming that its cell-killing activity is dependent on binding to the folate receptor.[1] Conversely, Epofolate was inactive against FR-negative cell lines, highlighting its target specificity.[1] While specific IC50 values have not been publicly disclosed, the qualitative descriptions from published research consistently refer to its "potent" activity in FR-positive models.

In Vivo Antitumor Activity and Targeting

In vivo studies using xenograft models of human tumors further substantiated the targeted approach of Epofolate. The agent demonstrated significant antitumor activity in several FR-positive tumor models.[1] This in vivo efficacy was shown to be FR-dependent, as co-administration of a folate analog significantly reduced the antitumor effect.[1] Moreover, Epofolate had no effect on the growth of FR-negative tumors.[1]

A study in mice bearing both FR-positive (98M109) and FR-negative (M109) tumors showed that radiolabeled Epofolate preferentially distributed to the FR-positive tumors.[8]

Table 1: In Vivo Tumor and Tissue Distribution of [³H]BMS-753493-Derived Radioactivity in Mice

| Tissue | Concentration (ng eq/g) at 2h | Concentration (ng eq/g) at 6h | Concentration (ng eq/g) at 24h |

| FR+ Tumor (98M109) | 1,230 | 580 | 150 |

| FR- Tumor (M109) | 410 | 180 | 50 |

| Blood | 3,120 | 590 | 70 |

| Liver | 3,890 | 1,460 | 330 |

| Kidney | 10,800 | 2,430 | 340 |

| Data synthesized from a study by an external party. |

Clinical Data

Epofolate (BMS-753493) was evaluated in two parallel Phase I/IIa clinical trials in patients with advanced solid tumors (NCT00546247 and NCT00550017).[3]

Pharmacokinetics and Dosing

The clinical studies investigated two different dosing schedules.[3] Plasma exposures of both the conjugated Epofolate and the free epothilone (BMS-748285) increased in a dose-related manner. The half-life of the conjugated form was short, ranging from 0.2 to 0.6 hours across different dose levels.

Table 2: Summary of Phase I/IIa Clinical Trial Results for Epofolate (BMS-753493)

| Parameter | Study 1 (NCT00546247) | Study 2 (NCT00550017) |

| Dosing Schedule | Days 1, 4, 8, and 11 every 21 days | Days 1-4 every 21 days |

| Starting Dose | 5 mg daily | 2.5 mg daily |

| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |

| Dose-Limiting Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis |

| Half-life (Conjugate) | 0.2 - 0.6 hours | 0.2 - 0.6 hours |

| Data from Peethambaram et al., 2014. |

Safety and Efficacy

Epofolate was generally tolerable, with toxicities that are characteristic of the epothilone class of anticancer agents. However, peripheral neuropathy and neutropenia appeared to be less frequent and less severe compared to other epothilones.[3] Despite the targeted design and preclinical promise, no objective tumor responses were observed in either study. Consequently, the further clinical development of Epofolate was discontinued.[3]

Experimental Protocols

The following are synthesized, detailed methodologies for key experiments relevant to the study of Epofolate's mechanism of action, based on standard laboratory practices and information from related research.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is designed to assess the long-term cytotoxic effects of Epofolate on FR-positive and FR-negative cell lines.

-

Cell Seeding: Plate cells (e.g., FR-positive KB and FR-negative A549) in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Epofolate (BMS-753493) in complete culture medium. For competition experiments, prepare parallel dilutions containing a 100-fold molar excess of folic acid. Aspirate the medium from the wells and add the drug-containing medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Colony Formation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix with methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies (defined as >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. Plot the surviving fraction against drug concentration to determine the IC50 value.

Caption: Workflow for an in vitro clonogenic cytotoxicity assay.

Folate Receptor Binding Assay (Radioligand Competition)

This protocol determines the binding affinity of Epofolate to the folate receptor.

-

Cell Preparation: Culture FR-positive cells (e.g., KB cells) to near confluence. Harvest the cells and wash them with ice-cold binding buffer (e.g., PBS, pH 7.4).

-

Assay Setup: In a 96-well plate, add a constant concentration of [³H]-folic acid to each well.

-

Competition: Add increasing concentrations of unlabeled Epofolate (or unlabeled folic acid as a positive control) to the wells.

-

Incubation: Add the cell suspension to each well and incubate on ice for 1 hour with gentle agitation.

-

Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-folic acid against the concentration of the competitor (Epofolate). Use non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antitumor Efficacy Study

This protocol evaluates the antitumor activity of Epofolate in a xenograft mouse model.

-

Tumor Implantation: Subcutaneously implant FR-positive human tumor cells (e.g., IGROV-1) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Epofolate, Epofolate + excess folic acid).

-

Treatment: Administer the treatments intravenously according to a predefined schedule (e.g., daily for 5 days).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the groups.

Conclusion

Epofolate (BMS-753493) represents a well-designed, targeted chemotherapeutic agent that successfully leverages the overexpression of the folate receptor on cancer cells to achieve selective delivery of a potent epothilone payload. Its mechanism of action, involving receptor-mediated endocytosis, intracellular drug release, and subsequent microtubule stabilization, is strongly supported by preclinical data. While the agent demonstrated a favorable safety profile in early clinical trials, it did not show objective antitumor responses, leading to the discontinuation of its development. Nevertheless, the principles underlying the design and mechanism of Epofolate continue to be relevant and informative for the ongoing development of targeted cancer therapies and antibody-drug conjugates. The learnings from the Epofolate program contribute valuable insights into the complexities of translating targeted drug delivery strategies from preclinical models to clinical efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Epofolate: A Technical Guide to a Folate Receptor-Targeted Epothilone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epofolate (BMS-753493) is an investigational chemotherapeutic agent that represents a targeted approach to cancer therapy. It is a conjugate of a folate molecule and a potent microtubule-stabilizing agent, the epothilone analog BMS-748285. This design was intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. Despite a rational design and promising preclinical data, the clinical development of Epofolate was discontinued. This technical guide provides a comprehensive overview of Epofolate, including its chemical structure, mechanism of action, and a detailed summary of the available clinical data from its Phase I trials.

Introduction

The folate receptor is a promising target for cancer therapy due to its limited expression in normal tissues and overexpression in a variety of solid tumors, including ovarian, renal, and breast cancers. Epofolate was developed to exploit this differential expression. By linking a folate targeting moiety to a potent epothilone, a class of microtubule inhibitors, the aim was to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site.

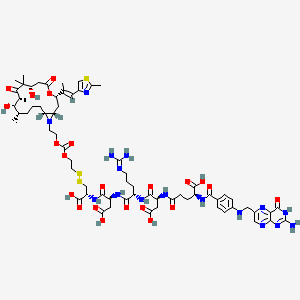

Chemical Structure and Properties

Epofolate is a complex small molecule with the chemical formula C67H92N16O22S3.[1] It has an average molecular weight of 1569.74 g/mol and a monoisotopic mass of 1568.573422188 g/mol .[1] The structure consists of three key components: the folate targeting ligand, a cleavable linker, and the cytotoxic epothilone analog.

Chemical Properties of Epofolate

| Property | Value | Reference |

| Chemical Formula | C67H92N16O22S3 | [1] |

| Average Molecular Weight | 1569.74 g/mol | [1] |

| Monoisotopic Mass | 1568.573422188 g/mol | [1] |

| External ID | BMS-753493 | [1] |

| DrugBank Accession Number | DB12266 | [1] |

Below is a diagram illustrating the conceptual chemical structure of Epofolate.

Mechanism of Action

The proposed mechanism of action for Epofolate is a receptor-mediated targeted drug delivery system.

-

Binding: The folate moiety of Epofolate binds with high affinity to the folate receptors on the surface of cancer cells.

-

Internalization: Upon binding, the Epofolate-receptor complex is internalized into the cell via endocytosis.

-

Payload Release: Inside the cell, the cleavable linker is designed to release the active cytotoxic component, the epothilone analog.

-

Microtubule Inhibition: The released epothilone analog then binds to microtubules, stabilizing them and leading to cell cycle arrest and ultimately, apoptosis.

The following diagram illustrates the proposed signaling pathway for Epofolate's mechanism of action.

Clinical Trials and Experimental Protocols

Epofolate was evaluated in two parallel Phase I/IIa first-in-human clinical trials (NCT00546247 and NCT00550017) in patients with advanced solid tumors.[2] The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

Study Design and Dosing

Two different dosing schedules were investigated:

-

Study 1 (NCT00546247): Intravenous administration on Days 1, 4, 8, and 11 of a 21-day cycle.[2]

-

Study 2 (NCT00550017): Intravenous administration on Days 1 through 4 of a 21-day cycle.[2]

Experimental Protocols

Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy was not available or was no longer effective.[3]

Dose Escalation: A standard 3+3 dose escalation design was used to determine the MTD.

Pharmacokinetic Analysis: Plasma concentrations of Epofolate and the unconjugated epothilone analog were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, and half-life, were determined using non-compartmental analysis.

Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs were defined as specific drug-related toxicities occurring within the first cycle of treatment.

The following diagram outlines the general experimental workflow of the Phase I clinical trials.

Results

A total of 65 patients were treated across the two studies.[2]

Maximum Tolerated Dose and Dose-Limiting Toxicities

The MTD and DLTs for each study are summarized below.

Summary of Clinical Trial Results

| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |

| Study 1 (NCT00546247) | Days 1, 4, 8, 11 of a 21-day cycle | 26 mg | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | [2] |

| Study 2 (NCT00550017) | Days 1-4 of a 21-day cycle | 15 mg | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) | [2] |

Pharmacokinetics

Plasma exposure of both the conjugated Epofolate and the free epothilone analog increased in a dose-related manner in both studies.[2] The half-life of the conjugated Epofolate was short, ranging from 0.2 to 0.6 hours across all dose levels.[2]

Efficacy

No objective tumor responses were observed in either of the Phase I studies.[2]

Conclusion

Epofolate was a rationally designed, folate receptor-targeted chemotherapeutic agent that was generally tolerable in Phase I clinical trials.[2] The toxicities observed were consistent with the known side effects of the epothilone class of drugs, although peripheral neuropathy and neutropenia appeared to be less frequent and severe.[2] However, the lack of any demonstrated antitumor activity led to the discontinuation of its clinical development.[2] The experience with Epofolate highlights the challenges in translating the theoretical advantages of targeted drug delivery into clinical efficacy.

References

- 1. Folate-mediated chemotherapy and diagnostics: an updated review and outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Epofolate: A Folate Receptor-Targeted Epothilone Conjugate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epofolate (BMS-753493) is a folate receptor-targeted therapeutic agent that conjugates the potent microtubule-stabilizing agent, an epothilone analog, to folic acid. The rationale for its development was to selectively deliver the cytotoxic payload to tumor cells overexpressing the folate receptor (FR), thereby enhancing anti-tumor efficacy and reducing systemic toxicity. Preclinical studies demonstrated FR-dependent activity and promising anti-tumor effects in various cancer models. However, Phase I/IIa clinical trials in patients with advanced solid tumors, while establishing a manageable safety profile, failed to demonstrate objective anti-tumor responses. Consequently, the clinical development of Epofolate was discontinued. This technical guide provides a comprehensive overview of Epofolate, detailing its mechanism of action, summarizing the key preclinical and clinical data, and outlining the experimental methodologies relevant to its study.

Introduction: The Rationale for Folate Receptor-Targeted Therapy

Folic acid is an essential vitamin required for DNA synthesis and repair, processes that are often upregulated in rapidly proliferating cancer cells.[1] The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[2][3] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells. The strategy involves conjugating a potent cytotoxic drug to folic acid, which then acts as a targeting ligand, facilitating the uptake of the drug conjugate into FR-positive tumor cells via receptor-mediated endocytosis.[2]

Epofolate (BMS-753493): A Folate-Epothilone Conjugate

Epofolate is a small molecule drug conjugate (SMDC) that links a highly potent epothilone analog, BMS-748285, to folic acid.[4][5] Epothilones are a class of microtubule-stabilizing agents that, like taxanes, promote tubulin polymerization and inhibit microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6][7] The conjugation to folate was designed to leverage the high affinity of folic acid for the folate receptor, thereby concentrating the cytotoxic epothilone payload within tumor cells.[2]

Mechanism of Action

The proposed mechanism of action for Epofolate involves a multi-step process that begins with the binding of the folate moiety to the folate receptor on the surface of cancer cells. This is followed by internalization of the conjugate-receptor complex and subsequent release of the active epothilone payload within the cell, where it can exert its microtubule-disrupting effects.

Preclinical Development

Preclinical studies with Epofolate provided a strong proof-of-concept for its FR-mediated anti-tumor activity.[2]

In Vitro and In Vivo Efficacy

-

FR-Dependent Cytotoxicity: The cytotoxic activity of Epofolate was shown to be dependent on the expression of the folate receptor. In FR-positive tumor models, Epofolate demonstrated significant anti-tumor activity.[2]

-

Reduced Systemic Toxicity: In rodent models, Epofolate administered at the maximum tolerated dose did not induce clinical signs of neuropathy and resulted in minimal enteropathy, which are common side effects of microtubule-targeting agents.[2] This suggests that the folate targeting strategy may have successfully reduced the exposure of normal tissues to the cytotoxic payload.[2]

-

Combination Therapy: Epofolate showed synergistic anti-tumor activity when combined with other chemotherapeutic agents such as bevacizumab, cisplatin, and ixabepilone in FR-positive human tumor xenograft models.[2]

Clinical Development and Outcomes

Epofolate was advanced into two parallel multi-institutional Phase I/IIa clinical trials in patients with advanced solid tumors (NCT00546247).[4][8] The primary objectives of these studies were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose, as well as to evaluate the safety and preliminary anti-tumor activity of Epofolate.[8][9]

Clinical Trial Design

Two different dosing schedules were investigated:

-

Study 1: Epofolate administered intravenously on Days 1, 4, 8, and 11 of a 21-day cycle.[4]

-

Study 2: Epofolate administered intravenously on Days 1-4 of a 21-day cycle.[4]

Quantitative Clinical Data

The following tables summarize the key quantitative data from the Phase I/IIa clinical trials of Epofolate.[4]

Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |

| Study 1 | Days 1, 4, 8, and 11 (q21d) | 26 mg | Fatigue, Transaminitis, Gastrointestinal Toxicity, Mucositis |

| Study 2 | Days 1-4 (q21d) | 15 mg | Fatigue, Transaminitis, Gastrointestinal Toxicity, Mucositis |

Table 2: Pharmacokinetic and Clinical Response Data

| Parameter | Value |

| Total Patients Treated | 65 |

| Half-life (Conjugated Epothilone) | 0.2 - 0.6 hours |

| Objective Tumor Responses | None observed in either study |

| Adverse Events of Note | One patient in Study 2 developed Stevens-Johnson syndrome attributed to BMS-753493. Peripheral neuropathy and neutropenia were less frequent and severe compared to other epothilones. |

| Development Status | Discontinued |

Clinical Trial Conclusions

Although Epofolate was generally tolerable, with a toxicity profile that appeared somewhat favorable compared to other epothilones, it failed to demonstrate any objective anti-tumor activity in the 65 patients treated across the two studies.[4] The lack of efficacy led to the discontinuation of further clinical development of BMS-753493.[4]

Experimental Protocols

Detailed experimental protocols specific to the Epofolate clinical trials are not fully available in the public domain. However, based on standard practices in oncology clinical trials and related research, the following sections outline the likely methodologies employed.

Determination of Folate Receptor Status

The assessment of folate receptor expression in patient tumor samples is critical for a folate receptor-targeted therapy. Immunohistochemistry (IHC) is the standard method for this purpose.

General Immunohistochemistry (IHC) Protocol for Folate Receptor Alpha (FRα):

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.[1][10]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.[1]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FRα. A common clone used in research and diagnostics is 26B3.F2.[1][10] The antibody is typically diluted in a suitable buffer and incubated for a specified time (e.g., 30-60 minutes) at room temperature.[1]

-

Detection System: A polymer-based detection system (e.g., HRP-polymer) is used to visualize the primary antibody binding.[1][10]

-

Chromogen: A chromogen such as 3,3'-Diaminobenzidine (DAB) is applied, which produces a brown precipitate at the site of antigen-antibody binding.[1]

-

Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

-

Scoring: Staining intensity and the percentage of positive tumor cells are assessed by a pathologist to generate a score (e.g., H-score).

Assessment of Tumor Response

The Response Evaluation Criteria in Solid Tumors (RECIST) is the standard methodology for assessing tumor response in clinical trials.

General RECIST 1.1 Protocol:

-

Baseline Assessment: At the beginning of the trial, all measurable tumor lesions are identified and their longest diameters are measured using imaging techniques such as CT or MRI.[1]

-

Follow-up Assessments: Tumor measurements are repeated at regular intervals during the treatment period.[1]

-

Response Categorization: The change in the sum of the longest diameters of the target lesions is used to categorize the tumor response as follows:

-

Complete Response (CR): Disappearance of all target lesions.[1]

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[1]

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.[1]

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[1]

-

Bioanalytical Methods for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma.

General LC-MS/MS Protocol for Epofolate and its Metabolite:

-

Sample Preparation: Plasma samples are prepared to extract the analytes and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions are monitored for quantitative analysis (Multiple Reaction Monitoring - MRM).

-

Quantification: The concentration of the analytes in the plasma samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Discussion and Future Perspectives

The clinical failure of Epofolate, despite a strong preclinical rationale, highlights the challenges in translating targeted therapies from the laboratory to the clinic. Several factors could have contributed to the lack of efficacy:

-

Suboptimal Pharmacokinetics: The short half-life of the conjugated epothilone (0.2-0.6 hours) may have limited its therapeutic window and tumor penetration.[4]

-

Instability of the Conjugate: Studies have shown that BMS-753493 is unstable at both low and high pH, which could have led to premature release of the cytotoxic payload before reaching the tumor.[5]

-

Heterogeneity of Folate Receptor Expression: The expression of FRα can be heterogeneous within a tumor and among different patients, potentially limiting the effectiveness of a targeted therapy.

-

Inefficient Intracellular Drug Release: The efficiency of the release of the active epothilone from the folate conjugate within the tumor cell is a critical factor that may have been suboptimal.

While Epofolate itself did not succeed, the concept of folate receptor-targeted therapy remains an active area of research. Newer generations of folate-drug conjugates with improved linkers, more potent payloads, and better pharmacokinetic profiles are under development. Furthermore, the folate receptor is also being explored as a target for other therapeutic modalities, including antibody-drug conjugates (ADCs) and CAR-T cell therapies.

Conclusion

Epofolate (BMS-753493) represents an important case study in the development of folate receptor-targeted therapies. While the preclinical data were promising, the lack of clinical efficacy underscores the complexities of designing and translating targeted drug conjugates. The data and methodologies presented in this guide provide a comprehensive overview of the scientific journey of Epofolate and offer valuable insights for researchers and drug development professionals working on the next generation of targeted cancer therapeutics.

References

- 1. biocare.net [biocare.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]

- 4. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. scilit.com [scilit.com]

- 8. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocare.net [biocare.net]

- 10. Folate receptor alpha expression associates with improved disease-free survival in triple negative breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of a Targeted Agent: A Technical History of Epofolate (BMS-753493)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epofolate (BMS-753493) was an investigational anticancer agent developed by Bristol-Myers Squibb, representing a targeted therapeutic strategy designed to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the folate receptor alpha (FRα). This technical guide provides a comprehensive overview of the history and development of Epofolate, from its rational design and mechanism of action to its preclinical evaluation and ultimate discontinuation following Phase I/IIa clinical trials. The synthesis of available data, including preclinical findings, clinical trial design, and safety outcomes, offers valuable insights into the challenges of developing folate receptor-targeted chemotherapeutics.

Introduction and Rationale

The folate receptor alpha (FRα), a glycosylphosphatidylinositol-anchored protein, is overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, breast, and renal cell carcinomas, while its expression in normal tissues is limited. This differential expression profile makes FRα an attractive target for cancer therapy. Epofolate was designed as a folate-drug conjugate to exploit this therapeutic window. It consists of a folic acid moiety for targeting, linked to the potent microtubule-stabilizing agent BMS-748285, an analog of epothilone. The underlying hypothesis was that by targeting FRα, Epofolate would be selectively internalized by cancer cells, leading to a high intracellular concentration of the cytotoxic payload and thereby improving the therapeutic index compared to non-targeted administration of the epothilone.

Chemical Structure and Mechanism of Action

Epofolate (BMS-753493) is a conjugate of folic acid and the epothilone analog BMS-748285. The linkage is designed to be stable in circulation but cleavable intracellularly to release the active cytotoxic component.

The proposed mechanism of action for Epofolate involves a multi-step process:

-

Binding to Folate Receptor Alpha (FRα): The folic acid component of Epofolate binds with high affinity to FRα on the surface of cancer cells.

-

Receptor-Mediated Endocytosis: The Epofolate-FRα complex is internalized into the cell via endocytosis.

-

Intracellular Cleavage: Within the cell, the linker is cleaved, releasing the active epothilone analog, BMS-748285.

-

Microtubule Stabilization: BMS-748285, like other epothilones, binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Mechanism of Action of Epofolate (BMS-753493)

Preclinical Development

Preclinical studies were conducted to evaluate the targeting ability and antitumor activity of Epofolate. In vivo studies in mice bearing both FRα-positive and FRα-negative tumors were performed to assess the selective delivery of the cytotoxic payload.

Experimental Protocols

Quantitative Whole-Body Autoradiography (QWBA) in Mice:

A general protocol for a QWBA study to assess the tissue distribution of a radiolabeled compound like [³H]BMS-753493 is as follows:

-

Animal Model: Mice (e.g., CD2F1) bearing bilateral tumors: one expressing high levels of folate receptor (e.g., 98M109) and one with low to no expression (e.g., M109).

-

Radiolabeled Compound Administration: A single intravenous (IV) administration of the radiolabeled investigational drug (e.g., [³H]BMS-753493) is performed.

-

Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 4, 8, 24, 48 hours) to assess the time course of distribution.

-

Freezing and Sectioning: Immediately after euthanasia, the entire animal is frozen in a mixture of hexane and solid carbon dioxide. The frozen animal is then embedded in a carboxymethylcellulose matrix and sectioned sagittally into thin sections (e.g., 40 µm) using a cryomicrotome.

-

Autoradiography: The sections are mounted on adhesive tape and exposed to a phosphor imaging plate or X-ray film.

-

Image Analysis: The resulting autoradiograms are analyzed using a bio-imaging analyzer to quantify the concentration of radioactivity in various tissues and tumors.

Preclinical QWBA Experimental Workflow

Preclinical Efficacy

Preclinical studies demonstrated that Epofolate led to a preferential distribution of the active epothilone moiety to folate receptor-overexpressing tumors.[1] This targeted delivery was associated with antitumor activity in mouse xenograft models with high folate receptor expression.[2] However, specific quantitative data on the percentage of tumor growth inhibition in these preclinical models are not publicly available.

Clinical Development

Epofolate was advanced into two parallel multi-institutional, first-in-human Phase I/IIa studies in patients with advanced solid tumors.[3][4] The primary objectives of the Phase I portion were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Epofolate administered on two different schedules.

Clinical Trial Design

The two Phase I studies employed a standard 3+3 dose-escalation design.

-

Study 1 (NCT00546247): Epofolate administered as an intravenous infusion on Days 1, 4, 8, and 11 of a 21-day cycle.[5]

-

Study 2 (NCT0055017): Epofolate administered as an intravenous infusion on Days 1, 2, 3, and 4 of a 21-day cycle.[6]

In both studies, cohorts of 3 patients were treated at escalating dose levels. If a DLT was observed in one of the three patients, the cohort was expanded to six patients. The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.

Phase I 3+3 Dose-Escalation Workflow

Clinical Trial Results

A total of 65 patients with advanced solid tumors were treated across the two studies.[3]

Table 1: Summary of Phase I/IIa Clinical Trial Designs and Outcomes for Epofolate (BMS-753493)

| Parameter | Study 1 (NCT00546247) | Study 2 (NCT0055017) |

| Dosing Schedule | Days 1, 4, 8, 11 of a 21-day cycle | Days 1, 2, 3, 4 of a 21-day cycle |

| Starting Dose | 5 mg daily | 2.5 mg daily |

| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |

| Dose-Limiting Toxicities (DLTs) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) |

| Objective Tumor Responses | None observed | None observed |

Detailed patient demographics, dose-escalation tables with the number of patients and DLTs per cohort are not publicly available.

Pharmacokinetics

Pharmacokinetic analyses from the Phase I studies showed that plasma exposures of both the conjugated Epofolate and the free epothilone (BMS-748285) increased in a dose-related manner.[3] The half-life of the conjugated Epofolate was short, ranging from 0.2 to 0.6 hours across the dose levels studied.[3]

Table 2: Pharmacokinetic Parameters of Epofolate (BMS-753493)

| Parameter | Value |

| Half-life (conjugated) | 0.2 - 0.6 hours |

A detailed table of other pharmacokinetic parameters such as Cmax and AUC for both the conjugate and the free epothilone across different dose levels is not publicly available.

Discontinuation of Development

Despite being generally tolerable, with a toxicity profile consistent with the epothilone class of agents, Epofolate did not demonstrate any objective antitumor activity in the 65 patients treated in the Phase I/IIa studies.[3] The lack of efficacy led to the decision by Bristol-Myers Squibb to discontinue the further development of Epofolate (BMS-753493).[3][7]

Conclusion

The development of Epofolate (BMS-753493) represents a well-reasoned approach to targeted cancer therapy, aiming to leverage the overexpression of folate receptor alpha on tumor cells to enhance the delivery and therapeutic window of a potent cytotoxic agent. Preclinical studies supported the targeting concept, demonstrating preferential accumulation of the active drug in FRα-positive tumors. However, this promising preclinical profile did not translate into clinical efficacy. The Phase I/IIa trials, while establishing a manageable safety profile, failed to show any objective tumor responses, ultimately leading to the termination of the program. The story of Epofolate serves as a critical case study for the drug development community, highlighting the significant challenges in translating preclinical targeting advantages into meaningful clinical benefit for patients. It underscores the complexities of linker technology, intracellular drug release, and the need for a sufficiently wide therapeutic window for antibody-drug conjugates and small molecule-drug conjugates to succeed.

References

- 1. arxiv.org [arxiv.org]

- 2. Predicting tumor dynamics in treated patients from patient-derived-xenograft mouse models: a translational model-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue AG2034 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Epofolate: A Preclinical and In Vitro Analysis of a Folate Receptor-Targeted Epothilone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and in vitro data for Epofolate (BMS-753493), a folate conjugate of the epothilone analog BMS-748285. Epofolate was developed as a targeted anticancer agent designed to selectively deliver a potent microtubule-stabilizing agent to tumors overexpressing the folate receptor (FR). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows. Although further clinical development of Epofolate was discontinued due to a lack of demonstrated antitumor activity in Phase I/IIa trials, the preclinical data offers valuable insights into the principles of targeted drug delivery and the activity of epothilone conjugates.[1]

In Vitro Cytotoxicity

Epofolate's cytotoxic activity was evaluated using clonogenic assays in a panel of human tumor cell lines with varying levels of folate receptor expression. The results demonstrated potent cytotoxicity in FR-positive cells, an effect that was competitively inhibited by the presence of excess folic acid, confirming the FR-mediated uptake of the drug.[2]

Table 1: In Vitro Cytotoxicity of Epofolate in Human Cancer Cell Lines

| Cell Line | Cancer Type | Folate Receptor (FR) Status | IC50 (nmol/L) |

| KB | Nasopharyngeal | Positive | Data not available in abstract |

| IGROV | Ovarian | Positive | Data not available in abstract |

| HeLa | Cervical | Positive | Data not available in abstract |

| FR-negative cells | Various | Negative | Inactive |

Note: Specific IC50 values were not available in the abstracts of the reviewed literature. The primary preclinical paper would need to be consulted for this quantitative data.

Experimental Protocols

Clonogenic Assay:

The cytotoxicity of Epofolate was assessed using a clonogenic assay, which measures the ability of a single cell to form a colony (a clone).[2]

-

Cell Culture: Human cancer cell lines (e.g., KB, IGROV, HeLa) were cultured in appropriate media. For FR-mediated uptake experiments, folate-deficient media was likely used to ensure FR expression and availability.

-

Treatment: Cells were seeded at a low density in petri dishes or multi-well plates and allowed to attach. Subsequently, they were treated with varying concentrations of Epofolate for a specified duration. To confirm FR-mediated uptake, a parallel set of experiments was conducted where cells were co-incubated with Epofolate and an excess of folic acid.

-

Colony Formation: After the treatment period, the drug-containing medium was removed, and cells were washed and incubated in fresh medium for a period of 1 to 3 weeks to allow for colony formation.[3][4][5][6]

-

Staining and Quantification: Colonies were fixed with a solution such as 6.0% glutaraldehyde and stained with 0.5% crystal violet.[4][6] The number of colonies (typically defined as consisting of at least 50 cells) in each dish was then counted. The surviving fraction of cells at each drug concentration was calculated relative to the untreated control.

In Vivo Antitumor Activity

The antitumor efficacy of Epofolate was evaluated in several murine xenograft models using human tumor cell lines that overexpress the folate receptor.

Table 2: In Vivo Antitumor Activity of Epofolate in Xenograft Models

| Tumor Model | Cancer Type | Treatment | Antitumor Activity |

| KB | Nasopharyngeal | Epofolate | Demonstrated antitumor activity |

| IGROV | Ovarian | Epofolate | Demonstrated antitumor activity |

| HeLa | Cervical | Epofolate | Demonstrated antitumor activity |

| 98M109 (FR-positive) | Murine Lung | Epofolate | Demonstrated antitumor activity |

| M109 (FR-negative) | Murine Lung | Epofolate | Growth unaffected at all doses tested |

Note: Specific quantitative data on tumor growth inhibition were not available in the abstracts of the reviewed literature. The primary preclinical paper would need to be consulted for this data.

Experimental Protocols

Xenograft Tumor Models:

-

Cell Implantation: FR-positive human tumor cells (e.g., KB, IGROV, HeLa) or murine cells (98M109) were implanted subcutaneously into immunocompromised mice. For comparative studies, an FR-negative cell line (M109) was used.[7][8]

-

Treatment Administration: Once tumors reached a palpable size, mice were treated with Epofolate, typically administered intravenously.[7][8] Control groups would have received a vehicle control. To confirm the FR-mediated effect in vivo, a group of mice was co-administered Epofolate with an excess of a folate analog.[2]

-

Tumor Measurement and Data Analysis: Tumor volume was measured at regular intervals using calipers. The antitumor activity was assessed by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Folate Receptor-Mediated Uptake

Epofolate's targeted delivery is achieved through the high affinity of its folate moiety for the folate receptor, which is overexpressed on the surface of various cancer cells.

Intracellular Mechanism: Microtubule Stabilization and Apoptosis

Once released inside the cell, the active epothilone moiety of Epofolate exerts its cytotoxic effect by binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Experimental Workflow: In Vitro Clonogenic Assay

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of Epofolate using a clonogenic assay.

References

- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tissue distribution and tumor uptake of folate receptor-targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Epofolate: A Folate-Targeted Epothilone Analog for Advanced Solid Tumors

An In-depth Technical Guide on a Novel Drug Development Journey

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (BMS-753493) was a novel, investigational chemotherapeutic agent designed for targeted delivery to cancer cells. It represented a thoughtful approach to enhancing the therapeutic index of a potent cytotoxic agent by leveraging a key biological feature of many cancers: the overexpression of folate receptor alpha (FRα). This guide provides a comprehensive technical overview of epofolate, from its molecular design and mechanism of action to the clinical trial findings that ultimately defined its developmental path.

Core Concept: Folate Receptor-Targeted Drug Delivery

Epofolate is a conjugate of folic acid and the epothilone analog BMS-748285.[1] The scientific rationale for this design is based on the high overexpression of FRα in a variety of solid tumors, including ovarian, renal, and breast cancers, while its expression in normal tissues is limited.[1] This differential expression provides a therapeutic window for targeted drug delivery.

The intended mechanism of action begins with the binding of the folate component of epofolate to FRα on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the drug into the cell. Inside the cell, the cytotoxic epothilone analog, BMS-748285, is released.

The Cytotoxic Payload: An Epothilone Analog

The cytotoxic component of epofolate, BMS-748285, is an analog of epothilones, a class of microtubule-stabilizing agents. By binding to tubulin, epothilones promote the polymerization of tubulin into microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and, ultimately, apoptosis.

While the primary mechanism of epothilones is microtubule stabilization, preclinical studies on other novel epothilone analogs suggest a broader impact on cellular signaling. These studies indicate potential effects on pathways involving Rac1 GTPase, PAK1, p38, ERK, and Akt, which are crucial for cell motility, growth, and survival.[2]

Clinical Development and Trial Results

Epofolate was investigated in two parallel multi-institutional first-in-human Phase I/IIa studies in patients with advanced solid tumors. The primary objectives of these studies were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of epofolate.

Study Design and Patient Population

The clinical trials (including NCT00546247) enrolled patients with advanced, progressive solid tumors for whom standard therapy was not available. A key inclusion criterion was the availability of tumor tissue for analysis.

References

Discontinuation of Epofolate (BMS-753493): A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epofolate (BMS-753493), a folate receptor-targeted chemotherapeutic agent, was a promising novel conjugate designed to selectively deliver a potent epothilone analog to cancer cells overexpressing the folate receptor alpha. Despite a well-defined mechanism of action and progression into early-phase clinical trials, the development of Epofolate was ultimately discontinued. This technical guide provides a comprehensive analysis of the available data leading to this decision, focusing on the clinical trial outcomes, safety profile, and the underlying scientific rationale for its cessation. The primary reason for the discontinuation of Epofolate's development was the lack of demonstrated anti-tumor activity in clinical trials[1].

Introduction

Epofolate (BMS-753493) is a conjugate of a folate and an epothilone analog, BMS-748285. The scientific premise for its development was based on the targeted delivery of a cytotoxic agent to tumor cells. The folate component of the molecule was designed to bind with high affinity to the folate receptor alpha (FRα), which is overexpressed in a variety of solid tumors, including ovarian, breast, and renal cancers, while having limited expression in normal tissues. This targeted approach aimed to increase the therapeutic index of the epothilone payload by concentrating its cytotoxic effect within the tumor microenvironment and minimizing systemic toxicity.

Mechanism of Action

The proposed mechanism of action for Epofolate involved a multi-step process:

-

Targeted Binding: The folate moiety of Epofolate binds to the FRα on the surface of cancer cells.

-

Receptor-Mediated Endocytosis: Upon binding, the Epofolate-FRα complex is internalized into the cell via endocytosis.

-

Payload Release: Inside the cell, the epothilone analog is released from the folate conjugate.

-

Microtubule Inhibition: The released epothilone analog, a microtubule-stabilizing agent, binds to tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

References

Epofolate (BMS-753493): A Technical Overview of a Folate Receptor-Targeted Epothilone B Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical research conducted by Bristol-Myers Squibb on Epofolate (BMS-753493), a folate conjugate of the epothilone B analog BMS-748285. Epofolate was designed as a targeted chemotherapeutic agent to selectively deliver its cytotoxic payload to cancer cells overexpressing the folate receptor alpha (FRα). Despite a rational design and promising preclinical targeting, the clinical development of Epofolate was discontinued due to a lack of demonstrated anti-tumor activity in Phase I trials.[1] This document summarizes the available quantitative data, experimental protocols, and the underlying scientific rationale for its development.

Core Concept: Targeted Drug Delivery

The central hypothesis behind Epofolate was to enhance the therapeutic index of a potent microtubule-stabilizing agent by targeting it to FRα-positive tumors. The folate receptor is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1][2] By conjugating a folate molecule to the epothilone analog, the drug was intended to be preferentially taken up by cancer cells via folate receptor-mediated endocytosis.

Preclinical Evaluation

Preclinical studies aimed to verify the targeted delivery and anti-tumor activity of Epofolate in mouse models.

In Vivo Tumor Targeting Study

A key preclinical experiment evaluated the distribution of Epofolate in mice bearing both folate receptor-positive (FR+) and folate receptor-negative (FR-) tumors.[3]

Experimental Protocol: Murine Tumor Model for Tissue Distribution

-

Animal Model: CD2F1 mice.[3]

-

Tumor Models: Mice were implanted with both FR-positive (98M109) and FR-negative (M109) tumors.[3]

-

Drug Administration: A single intravenous (i.v.) administration of either [3H]BMS-753493 (radiolabeled Epofolate) or its active moiety, [3H]BMS-748285.[3]

-

Analysis Methods:

-

Quantitative Whole-Body Autoradiography (QWBA): To visualize and quantify the distribution of radioactivity in various tissues and tumors at different time points.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To measure the concentrations of the active payload, BMS-748285, in tumor tissues.[3]

-

Quantitative Data: Tumor Uptake

| Compound Administered | Tumor Type | Fold Increase in Concentration (FR+ vs. FR-) |

| BMS-753493 (Epofolate) | 98M109 (FR+) vs. M109 (FR-) | 2-3 fold higher concentration of BMS-748285 in FR+ tumors[3] |

| BMS-748285 (Active Moiety) | 98M109 (FR+) vs. M109 (FR-) | No differential uptake observed[3] |

The results demonstrated that the folate conjugation led to a moderately preferential delivery of the active epothilone to FR-positive tumors.[3]

Clinical Development: Phase I Studies

Epofolate was advanced into two parallel multi-institutional first-in-human Phase I/IIa studies in patients with advanced solid tumors.[1]

Study Design and Dosing

Two different dosing schedules were investigated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Epofolate.[1]

Experimental Protocol: Phase I Clinical Trials

-

Patient Population: Patients with advanced solid tumors.[1]

-

Study Design: Two parallel, multi-institutional, open-label, dose-escalation studies.[1][4][5]

-

Intervention: Intravenous administration of BMS-753493.[4][5]

-

Primary Objectives: To determine the MTD, DLTs, and the recommended Phase II dose.[6]

-

Pharmacokinetic Analysis: Plasma concentrations of both conjugated Epofolate and the free epothilone (BMS-748285) were measured.[1]

Dosing Schedules

| Study | Dosing Schedule | Starting Dose |

| Study 1 | Days 1, 4, 8, and 11 of a 21-day cycle | 5 mg daily[1] |

| Study 2 | Days 1-4 of a 21-day cycle | 2.5 mg daily[1] |

Clinical Trial Results

A total of 65 patients were treated across both studies.[1] The studies were able to determine the MTD for each schedule, but ultimately, no objective anti-tumor responses were observed.[1]

Quantitative Data: Clinical Outcomes

| Parameter | Study 1 | Study 2 |

| Maximum Tolerated Dose (MTD) | 26 mg[1] | 15 mg[1] |

| Dose-Limiting Toxicities (DLTs) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis[1] | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient)[1] |

| Objective Tumor Responses | None observed[1] | None observed[1] |

Pharmacokinetic Profile

-

Plasma exposure of both the conjugated and free epothilone increased with dose.[1]

-

The half-life of the conjugated epothilone was short, ranging from 0.2 to 0.6 hours across dose levels.[1]

Mechanism of Action and Signaling Pathway

The cytotoxic component of Epofolate, an epothilone B analog, functions as a microtubule-stabilizing agent, similar to taxanes.[7] By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Caption: Mechanism of action of Epofolate in FRα-positive cancer cells.

Experimental Workflow: Preclinical In Vivo Study

The following diagram illustrates the workflow for the preclinical evaluation of Epofolate's tumor-targeting capabilities.

Caption: Workflow for the preclinical in vivo tumor targeting study of Epofolate.

Conclusion

References

- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folate targeting enables durable and specific antitumor responses from a therapeutically null tubulysin B analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A Phase 1/2 Study of Epofolate (BMS-753493) in Subjects With Advanced Cancer (Schedule 2) [clin.larvol.com]

- 7. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Epofolate (BMS-753493): Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epofolate (BMS-753493) is a targeted chemotherapeutic agent that conjugates the potent microtubule-stabilizing epothilone analog, BMS-748285, with folic acid. This design facilitates the selective delivery of the cytotoxic payload to cancer cells that overexpress the folate receptor. This document provides a detailed overview of the plausible synthetic strategy for Epofolate, based on available literature for related compounds and general bioconjugation techniques. It includes proposed experimental protocols, characterization data, and visualizations of the synthetic pathway to aid researchers in the laboratory-scale synthesis of Epofolate for investigational purposes.

Introduction

Epofolate (BMS-753493) is a sophisticated drug conjugate designed for targeted cancer therapy. The molecule consists of two key components: the folate targeting moiety and the epothilone cytotoxic warhead (BMS-748285). Folic acid is a vitamin that is essential for rapidly dividing cells, and many cancer cells overexpress the folate receptor on their surface. By attaching the cytotoxic drug to folic acid, the drug is preferentially taken up by cancer cells, thereby minimizing off-target toxicity. The epothilone component, BMS-748285, is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis. The two moieties are connected via a cleavable linker system, designed to release the active drug inside the target cell.

The synthesis of Epofolate is a multi-step process that involves the separate synthesis of the epothilone core and the folic acid-linker, followed by their conjugation. While the precise, industrial-scale synthesis protocol for BMS-753493 is proprietary, this document outlines a scientifically sound, generalizable approach based on published synthetic methodologies for similar compounds.

Characterization Data

While a complete set of quantitative data for every synthetic step is not publicly available, some characterization data for Epofolate and its key components have been reported.

| Compound | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key Stability Notes |

| Epofolate (BMS-753493) | ~1300-1400 (estimated) | 794 (as a degradation product)[1][2] | Unstable in aqueous solution; optimal stability at pH 6-7.[1] |

| BMS-748285 (Epothilone Moiety) | Not explicitly stated | 555 (as a degradation product)[1][2] | The active cytotoxic payload of Epofolate. |

| Folic Acid | 441.4 | - | The targeting component of the drug conjugate. |

Synthetic Pathway Overview

The synthesis of Epofolate can be logically divided into three main stages:

-

Synthesis of the Epothilone Warhead (BMS-748285): This is a complex, multi-step total synthesis of a modified epothilone analog.

-

Synthesis of the Activated Folate-Linker: This involves the modification of folic acid, typically at the γ-carboxyl group of the glutamate residue, to introduce a linker with a reactive functional group.

-

Conjugation and Purification: The final step involves the coupling of the epothilone warhead to the activated folate-linker, followed by purification to yield Epofolate.

Overall synthetic strategy for Epofolate (BMS-753493).

Experimental Protocols (Representative)

The following protocols are generalized procedures based on the synthesis of related epothilone analogs and folate bioconjugates. These should be adapted and optimized for the specific synthesis of Epofolate.

Protocol 1: Synthesis of the Epothilone Moiety (General Approach)

The synthesis of complex epothilone analogs like BMS-748285 is a significant undertaking in organic synthesis. The general approach often involves the synthesis of key fragments followed by their assembly and subsequent macrolactonization.

Workflow for a Representative Epothilone Analog Synthesis:

General workflow for the synthesis of an epothilone analog.

Materials:

-

Appropriate chiral starting materials

-

Various reagents for functional group transformations (e.g., oxidizing and reducing agents, protecting group reagents)

-

Solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide)

-

Catalysts for key coupling and cyclization reactions

Procedure (Conceptual):

-

Fragment Synthesis: Synthesize key building blocks of the epothilone structure using established stereoselective reactions. This often involves aldol reactions, asymmetric hydrogenations, and other modern synthetic methods.

-

Fragment Coupling: Couple the synthesized fragments using reactions such as Wittig olefination, Suzuki coupling, or other cross-coupling reactions to assemble the linear precursor.

-

Macrolactonization: Cyclize the linear precursor to form the characteristic 16-membered macrolactone ring. Common methods include Yamaguchi or Shiina macrolactonization.

-

Final Modifications: Perform any necessary deprotection and functional group interconversions to arrive at the final epothilone analog, BMS-748285.

-

Purification: Purify the final compound using column chromatography (e.g., silica gel or reversed-phase HPLC).

Protocol 2: Synthesis of Activated Folate-Linker (Representative)

This protocol describes the activation of the γ-carboxyl group of folic acid and attachment of a linker.

Workflow for Folate-Linker Synthesis:

General workflow for the synthesis of an activated folate-linker.

Materials:

-

Folic Acid

-

A suitable bifunctional linker (e.g., containing an amine and a protected thiol or other reactive group)

-

Coupling agents (e.g., DCC, EDC, HOBt)

-

Protecting group reagents

-

Solvents (e.g., DMSO, DMF)

Procedure (Conceptual):

-

Solubilization: Dissolve folic acid in an appropriate solvent, such as DMSO.

-

Selective Activation: Activate the γ-carboxyl group of the glutamic acid residue of folic acid. This can be achieved by controlling the reaction conditions or by using protecting groups for the α-carboxyl group.

-

Linker Coupling: React the activated folic acid with a bifunctional linker. The linker will have one functional group to react with the folic acid and another (which may be protected) for later conjugation to the drug.

-

Deprotection and Activation: Deprotect the terminal functional group of the linker and, if necessary, activate it for the subsequent conjugation reaction. For example, a protected amine on the linker can be deprotected to reveal a primary amine.

-

Purification: Purify the folate-linker construct using precipitation or chromatographic methods.

Protocol 3: Conjugation of BMS-748285 to Activated Folate-Linker and Purification

This final step brings the two key components together to form Epofolate.

Workflow for Final Conjugation:

General workflow for the final conjugation and purification of Epofolate.

Materials:

-

BMS-748285

-

Activated Folate-Linker

-

Coupling reagents (if necessary)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC with a suitable column)

Procedure (Conceptual):

-

Reaction Setup: Dissolve BMS-748285 and the activated folate-linker in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling: Add any necessary coupling reagents or catalysts to facilitate the reaction between the functional group on BMS-748285 and the activated linker of the folate construct. The reaction is typically stirred at room temperature for several hours to overnight.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to observe the formation of the product and consumption of the starting materials.

-

Quenching and Workup: Once the reaction is complete, quench the reaction with an appropriate reagent and perform an aqueous workup to remove water-soluble impurities.

-

Purification: Purify the crude Epofolate using preparative reversed-phase HPLC. Due to the instability of Epofolate in aqueous solutions, careful control of pH and temperature is crucial during purification.

-

Isolation: Isolate the pure Epofolate, which may involve precipitation of its zwitterionic form, followed by careful drying to remove residual solvents and water.

Conclusion

The synthesis of Epofolate (BMS-753493) is a challenging but feasible endeavor for research laboratories equipped for multi-step organic synthesis and bioconjugation. The protocols and workflows provided herein offer a foundational guide for researchers aiming to synthesize this targeted anticancer agent for investigational studies. Careful planning, execution, and in-process analysis are paramount to successfully obtaining this complex and promising molecule. Further investigation into the patent literature of Bristol-Myers Squibb may reveal more specific details about the proprietary synthesis.

References

Application Notes and Protocols for the Use of Epofolate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (also known as BMS-753493) is a targeted chemotherapeutic agent designed for selective delivery to cancer cells that overexpress the folate receptor alpha (FRα).[1] This compound is a conjugate of folic acid and the potent microtubule-stabilizing agent BMS-748285, an analog of the natural product epothilone.[1][2] The folate component of Epofolate facilitates its uptake into FRα-positive tumor cells via endocytosis. Once internalized, the cytotoxic epothilone payload is released, leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for the use of Epofolate in cell culture experiments to evaluate its cytotoxic and cytostatic effects.

Mechanism of Action

The dual-component nature of Epofolate dictates its mechanism of action:

-

Targeted Delivery via Folate Receptor Alpha (FRα): Folic acid is essential for rapid cell proliferation, and many cancer types, particularly those of epithelial origin, overexpress FRα to meet their high demand for this vitamin.[3] Epofolate leverages this by using folic acid as a targeting ligand. The high affinity of the folate moiety for FRα leads to the selective binding and internalization of the drug conjugate into cancer cells expressing this receptor.[2]

-

Microtubule Stabilization by the Epothilone Payload: The cytotoxic component of Epofolate, BMS-748285, is a microtubule-stabilizing agent. Microtubules are dynamic polymers crucial for forming the mitotic spindle during cell division. By binding to and stabilizing microtubules, the epothilone payload suppresses their dynamic instability. This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Signaling Pathways and Experimental Workflow

The signaling pathway for Epofolate's action involves initial binding to FRα, internalization, and subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The general experimental workflow for evaluating Epofolate involves selecting appropriate cell lines, determining cytotoxicity, and analyzing its effects on the cell cycle and apoptosis.

Data Presentation

Due to the discontinuation of Epofolate's clinical development, extensive quantitative data from cell culture experiments are not widely available in the public domain.[1] The following tables present illustrative data based on the known properties of epothilones and folate receptor-targeted agents to guide experimental design. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.

Table 1: Illustrative Cytotoxicity of Epofolate in FRα-Positive and FRα-Negative Cell Lines

| Cell Line | Cancer Type | FRα Expression | Treatment | Illustrative IC50 (nM) |

| KB | Cervical | High | Epofolate | 5 - 20 |

| IGROV-1 | Ovarian | High | Epofolate | 10 - 50 |

| HeLa | Cervical | Moderate | Epofolate | 50 - 150 |

| A549 | Lung | Low/Negative | Epofolate | > 1000 |

| CHO | Ovarian | Negative | Epofolate | > 1000 |

| KB | Cervical | High | BMS-748285 | 1 - 5 |

| A549 | Lung | Low/Negative | BMS-748285 | 1 - 5 |

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.

Table 2: Illustrative Effect of Epofolate on Cell Cycle Distribution in FRα-Positive Cells (e.g., KB cells)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55 | 25 | 20 |

| Epofolate (IC50) | 15 | 10 | 75 |

| Epofolate (2x IC50) | 10 | 5 | 85 |

Table 3: Illustrative Apoptosis Induction by Epofolate in FRα-Positive Cells (e.g., KB cells)

| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |

| Vehicle Control | 2 - 5 | 1 - 3 |